molecular formula C17H22N2O2S B5063102 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B5063102
M. Wt: 318.4 g/mol
InChI Key: DEBFNTZQMPOMKQ-UHFFFAOYSA-N
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Description

The compound contains a bicyclo[2.2.1]hept-2-ylcarbonyl group, an amino group, and a tetrahydro-1-benzothiophene-3-carboxamide group. The bicyclo[2.2.1]hept-2-ylcarbonyl group is a type of carbonyl group attached to a bicyclic structure . The tetrahydro-1-benzothiophene-3-carboxamide group is a benzothiophene ring, which is a type of heterocyclic compound containing a fused benzene and thiophene ring, with an amide group attached .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a bicyclo[2.2.1]hept-2-ylcarbonyl compound with an appropriate amine to form the amide bond . The tetrahydro-1-benzothiophene-3-carboxamide group could be formed through a series of reactions involving the cyclization of a suitable precursor .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the bicyclic structure and the benzothiophene ring. The bicyclic structure would likely impart a degree of rigidity to the molecule, while the benzothiophene ring could potentially participate in aromatic interactions .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The amide group could potentially be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of the bicyclic structure and the benzothiophene ring could potentially affect its solubility, stability, and reactivity .

Future Directions

The future research directions for this compound could include further studies to determine its physical and chemical properties, its potential biological activity, and its possible applications in various fields .

properties

IUPAC Name

2-(bicyclo[2.2.1]heptane-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c18-15(20)14-11-3-1-2-4-13(11)22-17(14)19-16(21)12-8-9-5-6-10(12)7-9/h9-10,12H,1-8H2,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBFNTZQMPOMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3CC4CCC3C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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